A Deep Dive into N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine: A Keystone for Advanced Peptide Therapeutics
A Deep Dive into N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine: A Keystone for Advanced Peptide Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, synthetic peptides represent a burgeoning class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a wide range of diseases. The precise construction of these complex biomolecules hinges on the strategic use of protected amino acids. Among these, N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine stands out as a critical building block, enabling the synthesis of peptides with enhanced stability and unique functionalities. This guide provides a comprehensive overview of its structure, function, and application, offering field-proven insights for its effective utilization in peptide synthesis.
The Architectural Logic: Deconstructing the Structure of Fmoc-D-Lys(Boc)-OH
The efficacy of N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine, commonly abbreviated as Fmoc-D-Lys(Boc)-OH, lies in its meticulously designed chemical architecture. Each component of the molecule serves a distinct and vital purpose in the intricate process of solid-phase peptide synthesis (SPPS).[1]
At its core is the D-lysine, an unnatural stereoisomer of the naturally occurring L-lysine. The incorporation of D-amino acids into peptide chains is a key strategy to confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and improving the bioavailability of peptide-based drugs.
The true ingenuity of this reagent, however, lies in its orthogonal protection strategy, a cornerstone of modern peptide synthesis. This strategy involves the use of two distinct protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups. In Fmoc-D-Lys(Boc)-OH, these are the Fmoc and Boc groups.
-
The N-α-Fmoc Group: The α-amino group of the D-lysine is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, meaning it is stable under acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[][3][4] This characteristic is fundamental to the iterative nature of SPPS, allowing for the sequential addition of amino acids to the growing peptide chain.[3]
-
The N-ε-Boc Group: The ε-amino group on the side chain of the D-lysine is protected by the tert-butoxycarbonyl (Boc) group. In contrast to the Fmoc group, the Boc group is acid-labile and is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[][5][6] This differential stability is the essence of orthogonality. During peptide synthesis, the Boc group remains intact while the Fmoc group is repeatedly removed, ensuring that the side chain's amino group does not participate in unwanted reactions.[7]
This dual-protection scheme provides chemists with precise control over the synthesis process, enabling the construction of complex and well-defined peptide sequences.
Visualizing the Structure
Caption: Chemical structure of N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [8] |
| Molecular Weight | 468.54 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 92122-45-7 | [8] |
| Melting Point | 128-131 °C | |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 2-8°C |
The Functional Core: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Lys(Boc)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way peptides are created.[4][9] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4][10]
The SPPS Workflow: A Step-by-Step Protocol
The following is a generalized protocol for the incorporation of Fmoc-D-Lys(Boc)-OH into a peptide sequence using manual or automated SPPS.
1. Resin Preparation:
-
Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent, typically DMF.[11][12]
2. N-α-Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.[11][13]
-
The reaction is typically rapid, often complete within minutes.[14]
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.[11][13]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, activate the carboxylic acid group of Fmoc-D-Lys(Boc)-OH. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[11]
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for a sufficient duration (typically 1-2 hours) to ensure complete acylation.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.[11]
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF and other solvents like dichloromethane (DCM) to remove unreacted reagents and byproducts.[11]
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Visualizing the SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
The Final Act: Cleavage and Side-Chain Deprotection
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups, including the Boc group on the D-lysine residue.
1. Final Fmoc Removal:
-
Perform a final N-terminal Fmoc deprotection as described above.
2. Resin Washing and Drying:
-
Thoroughly wash the peptidyl-resin with DMF and DCM, followed by a solvent like methanol to shrink the resin.
-
Dry the resin under high vacuum.
3. Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail, which is a mixture of strong acid and scavengers. A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[11]
-
The TFA cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.[6][15]
-
Scavengers are crucial to quench the reactive cationic species generated during the deprotection of side chains, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine.
4. Peptide Precipitation and Purification:
-
After the cleavage reaction, the resin is filtered off.
-
The crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether.[11]
-
The precipitated peptide is then collected, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Causality Behind Experimental Choices: Why Fmoc-D-Lys(Boc)-OH?
The selection of Fmoc-D-Lys(Boc)-OH is a deliberate choice driven by the specific demands of modern peptide synthesis and drug design.
-
Enhanced Proteolytic Stability: The D-configuration of the lysine residue renders the resulting peptide less susceptible to degradation by endogenous proteases, which are stereospecific for L-amino acids. This is a critical factor in the development of peptide drugs with improved pharmacokinetic profiles.
-
Orthogonal Protection for Precise Control: The combination of the base-labile Fmoc group and the acid-labile Boc group provides the necessary orthogonality to control the synthesis of complex peptides.[] This allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection.
-
Versatility in Peptide Modification: The protected ε-amino group of the lysine side chain offers a site for post-synthetic modifications. After the completion of the peptide chain assembly, the Boc group can be removed, and the exposed amino group can be functionalized with various moieties, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to create sophisticated peptide conjugates for diagnostic or therapeutic purposes.[7]
Trustworthiness: A Self-Validating System
The protocols described herein are part of a self-validating system. The success of each step can be monitored to ensure the integrity of the final product.
-
Monitoring Fmoc Deprotection: The completion of the Fmoc deprotection can be monitored spectrophotometrically by detecting the UV-active dibenzofulvene-piperidine adduct, a byproduct of the cleavage reaction.[16]
-
Monitoring Coupling Reactions: The Kaiser test provides a rapid and reliable qualitative assessment of the presence of free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellow) indicates the successful completion of the coupling reaction.[11]
-
Final Product Analysis: The purity and identity of the final peptide are confirmed by analytical techniques such as RP-HPLC and mass spectrometry, ensuring that the desired product has been synthesized with high fidelity.
Conclusion
N-α-Fmoc-N-ε-tert-butoxycarbonyl-D-lysine is more than just a protected amino acid; it is a testament to the power of rational chemical design in advancing the field of peptide science. Its unique combination of a D-stereocenter and an orthogonal protection scheme provides researchers and drug developers with a powerful tool to create novel peptide therapeutics with enhanced stability and functionality. A thorough understanding of its structure, function, and the causality behind its use in SPPS is paramount for the successful synthesis of next-generation peptide-based drugs.
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- Fmoc Deprotection Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
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- Fmoc-D-Lys(Boc)
- BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC.
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- Best Peptides Fmoc-D-Lys(Boc)-OH. (n.d.). AAPPTec.
- T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare.
- Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method. (2024, April 18). ChemicalBook.
- Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9. (n.d.). Sigma-Aldrich.
- Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7. (n.d.). Sigma-Aldrich.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry.
- Fmoc-D-Lys(Boc)-OH. (n.d.). ChemPep.
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